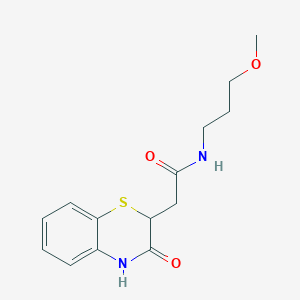

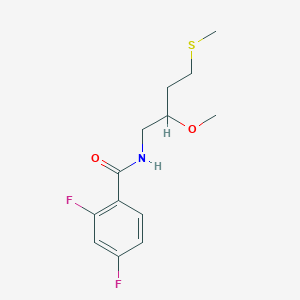

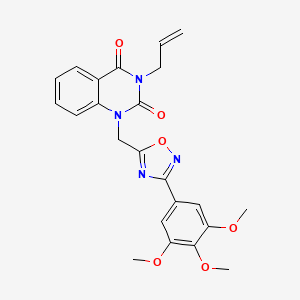

![molecular formula C22H18N2O4S2 B2555910 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide CAS No. 904827-96-9](/img/structure/B2555910.png)

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

DNA Binding and Staining

The synthetic dye Hoechst 33258 and its analogues, including N-methyl piperazine derivatives with benzimidazole and phenol groups, bind strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, offering insights into chromosome and nuclear structures in plant cell biology. Hoechst derivatives have found applications in analyzing nuclear DNA content via flow cytometry and in studying plant chromosomes (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives have been investigated for their antioxidant and anti-inflammatory activities. These compounds, synthesized through cyclocondensation reactions, demonstrate potential in vitro antioxidant and anti-inflammatory effects. The study suggests benzofused thiazoles as promising templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Antimicrobial and Antitumor Activities

Benzothiazole nucleus is recognized for its broad spectrum of biological activities, including antimicrobial, analgesic, antininflammatory, antitubercular, antiviral, and antioxidant effects. The structural motif of benzothiazoles has been incorporated into several potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, demonstrating the scaffold's significance in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands based on benzothiazole derivatives, such as N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have been employed to measure amyloid in vivo in the brains of patients with Alzheimer's disease. These studies have highlighted the robust difference in PIB retention between mild Alzheimer's patients and controls, underpinning the technique's utility in early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)20-10-6-3-7-16(20)21(26)23-14-11-12-15(18(25)13-14)22-24-17-8-4-5-9-19(17)29-22/h3-13,25H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIOIELRBURKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

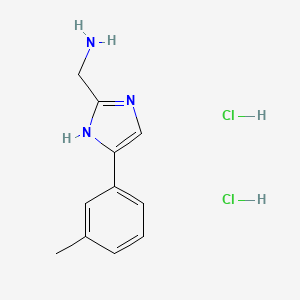

![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)

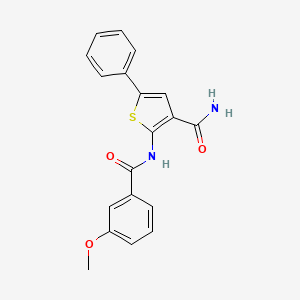

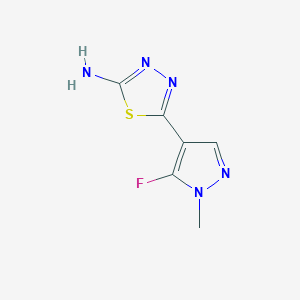

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)

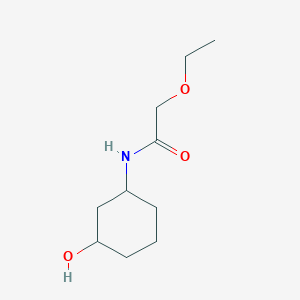

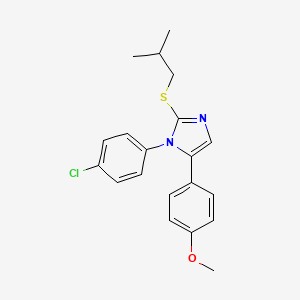

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

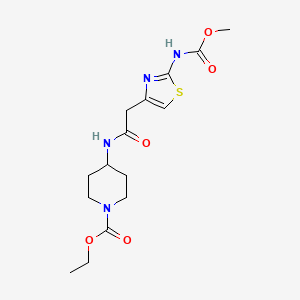

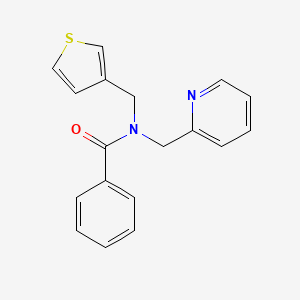

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)